Cas no 2040-10-0 (Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-)

Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- structure
2040-10-0 structure
Product name:Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
CAS No:2040-10-0
MF:C14H20O
MW:204.308
MDL:MFCD00026301
CID:265428

Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
    • 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone
    • 1-acetyl-2,6-dimethyl-4-t-butylbenzene
    • 2,6-dimethyl-4-t-butylacetophenone
    • 4'-t-butyl-2',6'-dimethylacetophenone
    • 4-tert-Butyl-2,6-dimethylacetophenone
    • Acetophenone,4'-tert-butyl-2',6'-dimethyl
    • Acetophenone,6'-dimethyl
    • 4'-tert-Butyl-2',6'-dimethylacetophenone
    • MDL: MFCD00026301
    • Inchi: InChI=1S/C14H20O/c1-9-7-12(14(4,5)6)8-10(2)13(9)11(3)15/h7-8H,1-6H3
    • InChI Key: JNHLHPMTMTYLCP-UHFFFAOYSA-N
    • SMILES: CC(C1=C(C)C=C(C(C)(C)C)C=C1C)=O

Computed Properties

  • Exact Mass: 204.15100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 2
  • Surface Charge: 0
  • XLogP3: 4

Experimental Properties

  • Density: 0.9463 (rough estimate)
  • Melting Point: 47-49 °C(lit.)
  • Boiling Point: 150 °C20 mm Hg(lit.)
  • Refractive Index: 1.5397 (estimate)
  • PSA: 17.07000
  • LogP: 3.80350

Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- Security Information

  • WGK Germany:3

Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B909749-1g
4'-tert-Butyl-2',6'-dimethylacetophenone
2040-10-0 98%
1g
2,688.00 2021-05-17
Aaron
AR0029XH-5g
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
2040-10-0 98%
5g
$290.00 2025-02-13
eNovation Chemicals LLC
Y1234635-250mg
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
2040-10-0 98%
250mg
$70 2024-06-07
eNovation Chemicals LLC
Y1234635-1g
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
2040-10-0 98%
1g
$115 2025-02-22
eNovation Chemicals LLC
Y1234635-5g
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
2040-10-0 98%
5g
$245 2025-02-22
Cooke Chemical
M7023647-250mg
4''-tert-Butyl-2'',6''-dimethylacetophenone
2040-10-0 98%
250mg
RMB 798.40 2025-02-20
eNovation Chemicals LLC
Y1234635-1g
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
2040-10-0 98%
1g
$115 2024-06-07
Cooke Chemical
M7023647-1g
4''-tert-Butyl-2'',6''-dimethylacetophenone
2040-10-0 98%
1g
RMB 2150.40 2025-02-20
eNovation Chemicals LLC
Y1234635-1g
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
2040-10-0 98%
1g
$115 2025-02-24
1PlusChem
1P0029P5-1g
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
2040-10-0 98%
1g
$57.00 2023-12-19

Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- Related Literature

  • 1. Crystal and molecular structures of 2-bis(methyldiphenylphosphine)- and of 2-bis(triphenylphosphine)-4,4,6,6-tetrakis(trifluoromethyl)-1,3,5,2-trioxaplatinan: adducts of hexafluoroacetone with peroxobis(methyldiphenylphosphine)platinum(II) and with peroxobis(triphenylphosphine)platinum(II)
    Anthony Modinos,Peter Woodward J. Chem. Soc. Dalton Trans. 1975 2134
  • 2. Conformational analysis. Part 25. The evaluation of molecular geometries by the lanthanide induced shift (LIS) technique
    Raymond J. Abraham,Simone Angiolini,Mark Edgar,Fernando Sancassan J. Chem. Soc. Perkin Trans. 2 1995 1973
  • 3. η2-Bonded methylenecyclopropane complexes of rhodium(I), iridium(I), platinum(0), and platinum(II): crystal and molecular structure of acetylacetonatobis(η2-methylenecyclopropane)rhodium(I)
    Michael Green,Judith A. K. Howard,Russell P. Hughes,Susan C. Kellett,Peter Woodward J. Chem. Soc. Dalton Trans. 1975 2007

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